Chlorine pentafluoride

Descripción

Contextualization within Interhalogen Chemistry Research

Interhalogen compounds are molecules composed of two or more different halogen atoms. allen.in Chlorine pentafluoride is classified as an AX₅ type interhalogen, where a central halogen atom (A, in this case, chlorine) is bonded to five smaller halogen atoms (X, fluorine). allen.inlibretexts.org The formation of such higher interhalogens is favored when the central atom is larger and has a lower electronegativity compared to the surrounding atoms, which allows for the accommodation of more peripheral atoms. libretexts.orgwikipedia.org

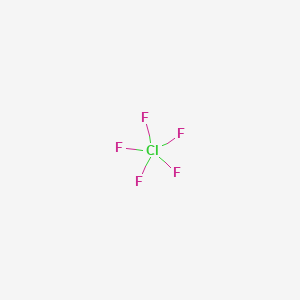

The initial synthesis of this compound involved the reaction of chlorine trifluoride (ClF₃) with fluorine gas (F₂) at high temperatures and pressures. wikipedia.orgchemeurope.comlibretexts.org Other preparative routes include the direct fluorination of chlorine and the reaction of alkali metal tetrafluorochlorates (e.g., KClF₄, CsClF₄) with fluorine. wikipedia.orgchemeurope.comacs.org In 1981, it was discovered that nickel(II) fluoride (B91410) (NiF₂) serves as an effective catalyst for the synthesis of ClF₅. chemeurope.com The molecular structure of ClF₅ consists of a central chlorine atom with five bonding pairs and one non-bonding lone pair of electrons, resulting in a square pyramidal geometry. youtube.comyoutube.com

Table 1: Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | ClF₅ |

| Molar Mass | 130.445 g/mol wikipedia.org |

| Appearance | Colorless gas wikipedia.org |

| Odor | Sweet wikipedia.orgchemicalbook.com |

| Melting Point | -103 °C (170 K) wikipedia.orgchemeurope.com |

| Boiling Point | -13.1 °C (260.0 K) wikipedia.orgchemeurope.com |

| Density (gas) | 4.5 kg/m ³ wikipedia.org |

| Molecular Shape | Square pyramidal (C₄ᵥ symmetry) wikipedia.orgchemeurope.com |

Significance in High-Valence Fluorine Chemistry Studies

The significance of this compound in advanced inorganic chemistry stems largely from the high-valence state of its central chlorine atom and its consequent powerful oxidizing and fluorinating capabilities. ontosight.ai It is a more vigorous fluorinating agent than chlorine trifluoride and reacts readily at room temperature with all elements except for nitrogen, oxygen, and the noble gases. wikipedia.orgchemeurope.com Its high reactivity extends to materials typically considered inert, such as platinum and gold. wikipedia.org

The compound's role in high-valence fluorine chemistry is exemplified by its reactivity. It reacts violently with water in a highly exothermic reaction to produce chloryl fluoride (ClO₂F) and hydrogen fluoride (HF). wikipedia.org Its reaction with water or even ice at temperatures as low as -100 °C is extremely vigorous. wikipedia.orgchemicalbook.comnoaa.gov

Research into the Lewis acid-base properties of interhalogens has shown that ClF₅, like ClF and ClF₃, exhibits amphoteric character. acs.org While no stable complexes have been formed with Lewis bases, ClF₅ reacts with strong Lewis acids, such as arsenic pentafluoride (AsF₅) and antimony pentafluoride (SbF₅). acs.org In these reactions, ClF₅ acts as a fluoride ion donor (a Lewis base) to form ionic complexes containing the [ClF₄]⁺ cation. acs.orgacs.org This complex formation is a key area of study in high-valence fluorine chemistry. acs.orgacs.org

Table 2: Selected Reactions of this compound

| Reactants | Products | Conditions |

|---|---|---|

| ClF₅ + H₂O | ClO₂F + HF | Highly exothermic reaction wikipedia.org |

| ClF₅ + AsF₅ | [ClF₄]⁺[AsF₆]⁻ | Complex formation acs.org |

| ClF₃ + F₂ | ClF₅ | High temperature and pressure wikipedia.orglibretexts.org |

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Formula |

|---|---|

| Antimony Pentafluoride | SbF₅ |

| Arsenic Pentafluoride | AsF₅ |

| Chlorine | Cl |

| This compound | ClF₅ |

| Chlorine Trifluoride | ClF₃ |

| Chloryl Fluoride | ClO₂F |

| Cesium Tetrafluorochlorate | CsClF₄ |

| Fluorine | F₂ |

| Hydrogen Fluoride | HF |

| Nickel(II) Fluoride | NiF₂ |

| Nitrogen | N₂ |

| Oxygen | O₂ |

| Platinum | Pt |

| Gold | Au |

Structure

2D Structure

Propiedades

IUPAC Name |

pentafluoro-λ5-chlorane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClF5/c2-1(3,4,5)6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNSWNNXPAWSACI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

FCl(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClF5 | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | chlorine pentafluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chlorine_pentafluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90894056 | |

| Record name | Chlorine pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorine pentafluoride appears as a colorless gas with a sweet odor. Toxic by inhalation and an irritant to skin, eyes and mucus membranes. Corrosive. Heavier than air. Under prolonged exposure to fire or intense heat the containers may violently rupture or rocket. Used as an oxidizer in propellants., Colorless gas with a sweet odor; [CAMEO] | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine pentafluoride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1605 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13637-63-3 | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2864 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorine fluoride (ClF5) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorine pentafluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorine pentafluoride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/chlorine-pentafluoride-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Chlorine pentafluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90894056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorine pentafluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORINE PENTAFLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4RJ1HW01H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Pathways of Clf₅ Formation

Novel Synthetic Routes and Catalytic Approaches for ClF₅

The synthesis of chlorine pentafluoride has evolved from early high-pressure, high-temperature methods to more refined catalytic and precursor-based approaches that offer improved yields and selectivity.

The most common methods for producing this compound involve the direct reaction of elemental fluorine with either elemental chlorine or a lower chlorine fluoride (B91410), such as chlorine monofluoride (ClF) or chlorine trifluoride (ClF₃). wikipedia.org These reactions are typically conducted under high-pressure and high-temperature conditions to overcome the activation energy for the addition of further fluorine atoms to the chlorine center. wikipedia.orgacs.org

The primary industrial route involves the fluorination of chlorine trifluoride. smolecule.com This method is favored due to its favorable reaction thermodynamics. smolecule.com The direct fluorination of elemental chlorine is also a viable, though highly energetic, pathway. wikipedia.org

The general reactions for these syntheses are:

Cl₂ + 5F₂ → 2ClF₅ wikipedia.org

ClF + 2F₂ → ClF₅ wikipedia.org

ClF₃ + F₂ → ClF₅ wikipedia.org

Early research conducted by North American Rockwell Corporation focused on optimizing these direct fluorination processes for industrial-scale production. smolecule.com Another approach involves subjecting a gaseous mixture of fluorine and chlorine to a glow discharge, which electronically excites the atoms and facilitates their combination to form this compound. google.com For optimal yields in this method, fluorine should be present in at least a stoichiometric amount, with excesses of up to 10 times being practical. google.com

Table 1: Selected Conditions for Direct Fluorination Synthesis of ClF₅

| Reactants | Conditions | Yield (mol %) | Notes |

|---|---|---|---|

| ClF₃ + F₂ | High Temperature, High Pressure | Not specified | One of the first methods used for synthesis. wikipedia.orgchemeurope.com |

| Cl₂ + F₂ | Glow Discharge | Not specified | A glow of green to violet indicates halogen excitation. google.com |

| ClF₃ + F₂ | 100–400°C, ≥100 psi | 90–95% fluorine utilization | Continuous process with recirculation of unreacted fluorine. |

To improve reaction rates and yields under less extreme conditions, catalytic methods have been developed. In 1981, it was discovered that nickel(II) fluoride (NiF₂) is an effective catalyst for the synthesis of this compound from its elements or from lower fluorides. chemeurope.comwikipedia.org The catalyst facilitates the reaction, allowing for higher efficiency. wikipedia.org The catalytic mechanism is believed to involve the formation of intermediate nickel-fluorine complexes that reduce the activation energy required for the addition of fluorine. smolecule.com

Another significant synthetic route involves the use of alkali metal tetrafluorochlorate(III) salts (M[ClF₄]) as precursors. wikipedia.orgchemeurope.com Compounds such as potassium tetrafluorochlorate(III) (K[ClF₄]), rubidium tetrafluorochlorate(III) (Rb[ClF₄]), and caesium tetrafluorochlorate(III) (Cs[ClF₄]) react with fluorine gas to produce this compound and the corresponding alkali metal fluoride. wikipedia.orgacs.org This method offers high selectivity because the tetrafluorochlorate precursor already contains chlorine in the correct oxidation state, requiring only the addition of a fluorine molecule. smolecule.com The reaction is as follows:

M[ClF₄] + F₂ → MF + ClF₅ (where M = K, Rb, Cs) wikipedia.org

Conversions of the M[ClF₄] salt to ClF₅ in these reactions have been reported to range from 25% to 90%, yielding pure ClF₅ as the only condensable gaseous product. acs.org

Reaction Kinetics and Thermodynamics of ClF₅ Synthesis

The synthesis of this compound is a highly exothermic process. wikipedia.org Understanding the thermodynamics and kinetics of the formation reactions is crucial for process control and safety. The standard enthalpy of formation (ΔfH⦵₂₉₈) for gaseous ClF₅ is approximately -238.49 kJ/mol. wikipedia.orgchemeurope.com This negative value indicates that the formation of ClF₅ from its constituent elements (Cl₂ and F₂) is thermodynamically favorable under standard conditions.

Studies on the thermal decomposition kinetics of ClF₅ have been conducted using shock waves in the temperature range of 800 to 1300 K to understand the stability and breakdown of the molecule at high temperatures. dtic.mil Theoretical calculations using methods like the G3 theory have been employed to predict the heats of formation and other thermodynamic properties of chlorine fluorides, with results that are in close agreement with experimental values. researchgate.net

Table 2: Thermodynamic Properties of this compound (Gas)

| Property | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -238.49 wikipedia.orgchemeurope.com | kJ·mol⁻¹ |

| Standard Molar Entropy (S⦵₂₉₈) | 310.73 wikipedia.orgchemeurope.com | J·K⁻¹·mol⁻¹ |

| Average Cl-F Bond Energy | 160.1 researchgate.net | kJ·mol⁻¹ |

Data is for materials in their standard state (at 25 °C, 100 kPa). wikipedia.orgchemeurope.com

Mechanistic Elucidation of Formation Reactions

The mechanism for the formation of this compound via direct fluorination is understood to proceed through the oxidative addition of fluorine to a lower chlorine fluoride. smolecule.com In the case of the reaction starting from chlorine trifluoride, the mechanism involves the direct addition of a fluorine molecule (F₂) to the ClF₃ molecule. smolecule.com This process expands the coordination sphere of the chlorine atom, leading to the formation of the square pyramidal ClF₅ molecule. chemeurope.comsmolecule.com

Theoretical and Computational Investigations of Chlorine Pentafluoride

Quantum Chemical Characterization of Electronic Structure and Bonding

The bonding in chlorine pentafluoride is a subject of significant theoretical interest due to the central chlorine atom's hypervalent state, appearing to accommodate more than the traditional octet of valence electrons. Modern computational methods have moved beyond simplistic models to provide a more nuanced understanding of its electronic structure.

The electronic structure of ClF₅ can be described by two primary theoretical frameworks: Molecular Orbital (MO) Theory and Valence Bond (VB) Theory.

Valence Bond Theory: The traditional VB approach explains the formation of five Cl-F bonds by invoking the concept of orbital hybridization. In this model, the central chlorine atom, with a ground state electron configuration of [Ne] 3s²3p⁵, undergoes promotion of electrons to its empty 3d orbitals. The 3s, three 3p, and two 3d orbitals then hybridize to form six sp³d² hybrid orbitals. youtube.com Five of these orbitals are occupied by single electrons that form sigma (σ) bonds with the five fluorine atoms, while the sixth orbital accommodates the non-bonding lone pair of electrons. This sp³d² hybridization model successfully predicts the observed octahedral electron geometry. youtube.comguidechem.comgeometryofmolecules.com

Molecular Orbital Theory: A more sophisticated description is provided by MO theory, which does not necessitate the involvement of low-lying d-orbitals, an idea that has been challenged by advanced calculations. Current time information in Las Vegas, NV, US. Instead, MO theory explains the bonding in hypervalent molecules through the formation of multi-center molecular orbitals. For ClF₅, this involves the combination of the chlorine's 3s and 3p orbitals with the 2p orbitals of the five fluorine atoms to generate a set of bonding, non-bonding, and anti-bonding molecular orbitals. The bonding in the linear F-Cl-F fragments, for instance, can be described by a three-center four-electron (3c-4e) bond model, where a filled bonding orbital, a filled non-bonding orbital, and an empty anti-bonding orbital are formed, resulting in a stable configuration without violating the octet rule for the central atom in a delocalized picture. wikipedia.org Advanced calculations suggest the electronic structure consists of delocalized bonds across all six atoms rather than distinct bonds involving d-orbitals. Current time information in Las Vegas, NV, US.

The distribution of electrons within the ClF₅ molecule is highly polarized due to the significant difference in electronegativity between fluorine (3.98 on the Pauling scale) and chlorine (3.16). This leads to a non-uniform electron cloud and a net molecular dipole moment. website-files.com

Electron Localization Function (ELF): The topological analysis of the Electron Localization Function (ELF) is a powerful method for mapping electron pair probability and provides a chemically intuitive picture of bonding. wikipedia.org In hypervalent compounds, ELF analysis can distinguish between core and valence electrons and identify regions corresponding to covalent bonds and lone pairs. wikipedia.org For molecules with highly electronegative ligands like fluorine, the population of the bonding basin between the central atom and the ligand is significantly polarized towards the ligand. This indicates that the valence shell of the central hypervalent atom may have a population considerably less than the 12 electrons implied by the Lewis structure, suggesting a high degree of ionic character in the Cl-F bonds. wikipedia.org

Charge Distribution: The formal charge on all atoms in the most stable Lewis structure of ClF₅ is zero, which is a useful, albeit simplistic, model for stability. website-files.comtopblogtenz.com More advanced computational methods like Mulliken population analysis can provide quantitative estimates of atomic charges, although these values are known to be sensitive to the choice of the basis set in the calculation. uni-muenchen.de These analyses consistently show a significant positive charge on the central chlorine atom and a corresponding negative charge on each of the fluorine atoms, reflecting the polar nature of the Cl-F bonds.

A more recent and sophisticated model to explain hypervalency is the recoupled pair bonding model. This model avoids the controversial invocation of d-orbital participation and provides a detailed mechanism for forming more than four bonds to a main group element. A recoupled pair bond forms when an electron on an incoming ligand "recouples" a pair of electrons in a lone pair orbital on the central atom, leading to a bond. acs.org

In the case of this compound, the bonding is described as involving two such recoupled pair bond dyads. acs.org The formation of ClF₅ can be envisioned as the sequential addition of fluorine atoms. The initial bonds are formed using the unpaired p-electron of chlorine. Subsequent bonds are formed by uncoupling the chlorine's 3p and then 3s lone pairs. Each uncoupled pair can then form two bonds, creating a "recoupled pair bond dyad". This model successfully accounts for the stability and structure of hypervalent molecules like ClF₅. acs.orgnih.govnih.gov This mechanism is energetically favorable for second-row elements like chlorine, explaining their ability to form stable hypervalent compounds. acs.org

Geometrical Optimization and Vibrational Frequencies from Ab Initio Methods

Ab initio (from first principles) quantum chemical calculations are instrumental in predicting and confirming the structural and dynamic properties of molecules. These methods solve the Schrödinger equation without empirical parameters, providing a rigorous theoretical foundation for molecular properties.

Theoretical calculations consistently confirm the experimentally observed molecular geometry of this compound. researchgate.net Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the central chlorine atom has six electron domains (five bonding pairs and one lone pair), leading to an octahedral electron geometry. guidechem.comgeometryofmolecules.com The presence of the lone pair distorts the molecular geometry, resulting in a square pyramidal shape. geometryofmolecules.comtopblogtenz.com

Ab initio geometry optimizations performed at various levels of theory, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), affirm that the square pyramidal structure is the minimum energy conformation on the potential energy surface. researchgate.net This geometry belongs to the C₄ᵥ point group, which is characterized by a principal four-fold rotation axis (C₄) passing through the apical fluorine atom and the chlorine atom, and four vertical mirror planes (σᵥ) that contain this axis. researchgate.net

Ab initio calculations provide precise predictions for the geometric parameters of ClF₅. A key structural feature is the distinction between the single apical fluorine atom (Fₐₚ) and the four basal fluorine atoms (Fₑᵩ) that form the square base. The lone pair occupies the position opposite the apical fluorine, exerting a repulsive force on the basal bonding pairs.

This repulsion causes the four basal Cl-F bonds to be slightly longer than the apical Cl-F bond and pushes the basal fluorine atoms slightly downwards, away from the lone pair. Consequently, the bond angle between a basal fluorine, the central chlorine, and the apical fluorine (Fₑᵩ–Cl–Fₐₚ) is predicted to be slightly less than the ideal 90° of a perfect octahedron.

The following table presents geometric parameters for this compound calculated at the MP2 level of theory alongside experimental values.

| Parameter | Ab Initio Prediction (MP2) | Experimental Value |

|---|---|---|

| Cl–Fₐₚ Bond Length (Å) | 1.632 | 1.57 - 1.62 |

| Cl–Fₑᵩ Bond Length (Å) | 1.716 | 1.67 - 1.72 |

| Fₑᵩ–Cl–Fₐₚ Bond Angle (°) | 87.3 | ~85.5 - 90 |

Note: Ab initio data is derived from calculations performed at the MP2/6-31G level of theory. Experimental values represent a range from various spectroscopic studies.*

In addition to geometry, ab initio methods are used to calculate the vibrational frequencies of the molecule. These frequencies correspond to the fundamental modes of vibration, which can be observed experimentally using infrared (IR) and Raman spectroscopy. The table below lists the calculated harmonic vibrational frequencies for ClF₅.

| Symmetry | Mode | Calculated Frequency (cm⁻¹) (MP2/6-31G*) | Description |

|---|---|---|---|

| A₁ | ν₁ | 734 | Symmetric Cl–Fₑᵩ stretch |

| A₁ | ν₂ | 589 | Cl–Fₐₚ stretch |

| A₁ | ν₃ | 367 | Umbrella mode |

| B₁ | ν₄ | 712 | Asymmetric Cl–Fₑᵩ stretch |

| B₂ | ν₅ | 494 | Fₑᵩ–Cl–Fₑᵩ scissoring |

| E | ν₆ | 494 | Asymmetric Cl–Fₑᵩ stretch |

| E | ν₇ | 395 | Fₑᵩ wagging |

| E | ν₈ | 286 | Fₐₚ rocking |

Note: The calculated frequencies are harmonic and may differ from experimental fundamental frequencies due to anharmonicity. Some modes may be degenerate (e.g., E symmetry).

Reactivity Predictions and Mechanistic Modeling via Computational Chemistry

Computational chemistry serves as a powerful tool for predicting the reactivity of highly reactive compounds like this compound (ClF₅) and for modeling the intricate mechanisms of their reactions. Through theoretical calculations, researchers can investigate molecular structures, stability, and the energetics of various reaction pathways, providing insights that are often difficult to obtain through experimental means alone.

Ab initio calculations have also been employed to predict the stability and decomposition pathways of this compound. These first-principles computations are used to calculate the potential energy surfaces (PESs) of molecules. Studies have performed ab initio calculations at the Hartree-Fock (HF) and Møller-Plesset second-order perturbation theory (MP2) levels to investigate the equilibrium structures of various chlorine fluorides, including ClF₅. From these calculations, the energies of decomposition, particularly for processes involving the elimination of a fluoride (B91410) ion (F⁻) or a fluorine molecule (F₂), have been estimated. Such studies analyze the effect of electron correlation on the calculated results to achieve higher accuracy. By following the trends in molecular properties across a series of related fluoride compounds, the characteristics of unknown species can also be predicted.

The insights from these computational models are crucial for understanding the fundamental aspects of ClF₅ reactivity. They provide a framework for interpreting experimental data and for predicting the behavior of ClF₅ under various conditions, which is essential for its safe handling and for its application in chemical synthesis.

Table 1: Computational Methods Used in Reactivity Studies of this compound This table summarizes the computational approaches mentioned in theoretical investigations of ClF₅ reactivity.

| Computational Method | Application in ClF₅ Studies | Purpose |

|---|---|---|

| Non-equilibrium computer programming | Modeling of thermal dissociation | To compare postulated decomposition mechanisms with experimental shock wave data. |

| Ab initio calculations (HF, MP2) | Investigation of molecular stability and structure | To calculate equilibrium geometries and estimate decomposition energies. |

| Statistical reaction rate theory | Interpretation of decomposition kinetics | To understand the unimolecular rate constants obtained from experiments and modeling. |

High-Level Computational Studies of Excited States and Ionization Energies

High-level computational studies are indispensable for characterizing the electronic structure of molecules, including their excited states and ionization energies. These properties are fundamental to understanding a molecule's response to electromagnetic radiation and its behavior in high-energy chemical processes.

Ionization Energies: The ionization energy, the energy required to remove an electron from a molecule, is a key parameter that can be predicted with significant accuracy using computational methods. For this compound, calculated values for both vertical and adiabatic ionization energies are available through curated scientific databases such as the National Institute of Standards and Technology (NIST) Computational Chemistry Comparison and Benchmark Database (CCCBDB). These databases compile the results of various computational methods, providing a valuable resource for researchers.

The calculation of ionization potentials typically involves sophisticated ab initio methods. One common approach is the delta self-consistent field (ΔSCF) method, where the ionization energy is determined by subtracting the total energy of the neutral molecule from the total energy of the corresponding cation. More advanced methods, such as coupled-cluster (CC) and multireference configuration interaction (MRCI), can provide even more accurate results by accounting for electron correlation effects to a greater extent.

Excited States: Theoretical investigation of the electronic excited states of this compound is a more complex challenge. Due to the presence of multiple lone pairs and low-lying virtual orbitals, ClF₅ is expected to have a dense manifold of excited states. The description of these states often requires computational methods that can handle the significant electron correlation and, in some cases, the multireference character of the electronic wavefunction.

High-level methods like multireference configuration interaction (MRCI) and complete active space second-order perturbation theory (CASPT2) are well-suited for this purpose. These multireference methods are designed to treat electronic states where a single-determinant approximation (like that used in Hartree-Fock theory) is insufficient. Other approaches, such as time-dependent density functional theory (TD-DFT), offer a computationally less expensive alternative for calculating excitation energies, though their accuracy can be system-dependent.

To date, detailed computational studies focusing specifically on the excited electronic states of ClF₅ are not widely reported in the literature. However, the theoretical frameworks and computational tools for such investigations are well-established. A computational study of ClF₅'s excited states would involve calculating the vertical excitation energies to various electronic states, optimizing the geometries of the key excited states, and mapping out the potential energy surfaces to understand photochemical reaction pathways and relaxation mechanisms.

Table 2: Overview of High-Level Computational Methods for Electronic Properties This table outlines common high-level computational methods applicable to the study of ionization energies and excited states.

| Property | Computational Method | Description |

|---|---|---|

| Ionization Energy | Delta Self-Consistent Field (ΔSCF) | Calculates the energy difference between the cationic and neutral species. |

| Coupled-Cluster (CC) Methods | High-accuracy methods that include electron correlation effects. | |

| Excited States | Time-Dependent Density Functional Theory (TD-DFT) | A widely used method for calculating electronic excitation energies. |

| Multireference Configuration Interaction (MRCI) | A highly accurate method for systems with significant static and dynamic electron correlation, suitable for ground and excited states. | |

| Complete Active Space Perturbation Theory (CASPT2) | A multireference method that adds dynamic correlation to a CASSCF reference wavefunction. |

Advanced Spectroscopic Characterization Techniques and Interpretation for Clf₅

Vibrational Spectroscopy (Infrared and Raman) for Structural and Bonding Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for elucidating the structural and bonding characteristics of molecules. For chlorine pentafluoride, which possesses a square pyramidal structure with C₄ᵥ symmetry, these methods have been instrumental in confirming its geometry and understanding the nature of its covalent bonds. nih.govwikipedia.org The molecule is expected to have 11 fundamental vibrational modes, classified under different symmetry species: 4a₁(R,p; ir) + 2b₁(R,dp) + b₂(R,dp) + 4e(R,dp; ir). cdnsciencepub.com

Key insights from vibrational spectroscopy include the identification of Cl–F stretching and bending vibrations. The stretching modes are typically observed in the 700–800 cm⁻¹ region of the infrared and Raman spectra, which is consistent with the square pyramidal geometry of ClF₅.

Normal mode analysis is a crucial aspect of interpreting vibrational spectra, allowing for the assignment of observed spectral bands to specific molecular motions. For a molecule with C₄ᵥ symmetry like ClF₅, a normal coordinate analysis can be performed to calculate the theoretical vibrational frequencies and compare them with experimental data. cdnsciencepub.com This analysis involves defining a set of internal coordinates (bond lengths and angles) and a force field that describes the potential energy of the molecule as a function of these coordinates.

Anharmonicity, the deviation of molecular vibrations from simple harmonic motion, also plays a significant role in the vibrational spectrum of ClF₅. aip.org While the harmonic approximation is a useful starting point, real molecular vibrations are anharmonic, leading to the observation of overtones, combination bands, and Fermi resonances in the spectra. mpg.de Studies on related molecules like chlorine trifluoride (ClF₃) have shown that considering anharmonicity is essential for accurate frequency calculations. nih.govacs.org The study of anharmonicity provides deeper insights into the shape of the potential energy surface and the interactions between different vibrational modes. researchgate.net

A general quadratic force field for a molecule with the formula XClF₅ has 38 independent force constants, highlighting the complexity of a full analysis. cdnsciencepub.com Computational methods, such as Density Functional Theory (DFT), are often employed to calculate anharmonic frequencies and compare them with experimental results. nih.govacs.org

Table 1: Fundamental Vibrational Frequencies of ClF₅

| Symmetry Species | Vibrational Mode | Frequency (cm⁻¹) (Gas Phase IR) | Frequency (cm⁻¹) (Liquid Phase Raman) |

| a₁ | ν₁ (sym. Cl-F stretch) | 703 | 705 (polarized) |

| a₁ | ν₂ (sym. F-Cl-F bend) | 537 | 535 (polarized) |

| a₁ | ν₃ (axial Cl-F stretch) | 483 | 480 (polarized) |

| b₁ | ν₄ (asym. Cl-F stretch) | 635 | 630 (depolarized) |

| b₂ | ν₅ (asym. F-Cl-F bend) | 378 | 375 (depolarized) |

| e | ν₆ (asym. Cl-F stretch) | 712 | 710 (depolarized) |

| e | ν₇ (asym. F-Cl-F bend) | 408 | 405 (depolarized) |

| e | ν₈ (axial F wag) | 345 | 340 (depolarized) |

Data compiled from various spectroscopic studies.

Isotopic substitution is a valuable technique in vibrational spectroscopy for assigning vibrational modes and refining force fields. libretexts.org By replacing an atom in a molecule with one of its isotopes, the mass of that atom is changed, which in turn affects the vibrational frequencies of the modes involving that atom. libretexts.orgeducationsource.in

In the case of ClF₅, substituting the naturally occurring chlorine isotopes, ³⁵Cl and ³⁷Cl, would lead to observable shifts in the vibrational frequencies. libretexts.org The magnitude of this isotopic shift is dependent on the extent to which the chlorine atom participates in a particular normal mode. For instance, the Cl-F stretching modes would be expected to show a more significant isotopic shift than some of the F-Cl-F bending modes.

The change in vibrational frequency upon isotopic substitution can be approximated by the Teller-Redlich product rule. This rule relates the ratio of the products of the vibrational frequencies for two isotopic molecules to the ratios of their masses and moments of inertia. nist.gov By analyzing these isotopic shifts, researchers can confirm the assignment of vibrational bands and obtain more accurate force constants, providing a more detailed picture of the bonding within the ClF₅ molecule. libretexts.orgnist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local electronic environments of specific nuclei within a molecule. cdnsciencepub.comshef.ac.uk For this compound, both ¹⁹F and ³⁵Cl/³⁷Cl NMR have been employed to gain insights into its structure and bonding. nih.govlibretexts.orgucsb.eduapacwomen.ac.in

¹⁹F NMR is particularly informative for fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.org The high-resolution ¹⁹F NMR spectrum of ClF₅ confirms its square pyramidal structure (C₄ᵥ symmetry). wikipedia.org The spectrum exhibits a characteristic pattern arising from the two distinct fluorine environments: one axial fluorine and four equatorial (basal) fluorines.

The chemical shift anisotropy (CSA) of ¹⁹F provides further details about the electronic distribution around the fluorine nuclei. researchgate.net The CSA describes the orientation-dependent nature of the chemical shift and is a sensitive probe of the local bonding environment. researchgate.netacs.org In ClF₅, the axial and equatorial fluorine atoms will have different CSA tensors due to their distinct bonding arrangements. Analyzing the ¹⁹F NMR spectra, including the CSA, allows for a detailed characterization of the electronic structure and can provide information on intermolecular interactions in the condensed phase. researchgate.net

Table 2: ¹⁹F NMR Data for ClF₅

| Fluorine Environment | Chemical Shift (ppm vs. CFCl₃) | Multiplicity | Coupling Constant (J-coupling) |

| Axial Fluorine (Fₐₓ) | ~250 | Quintet | J(Fₐₓ-Fₑ₁) ≈ 150 Hz |

| Equatorial Fluorines (Fₑ₁) | ~430 | Doublet | J(Fₑ₁-Fₐₓ) ≈ 150 Hz |

Note: Chemical shifts and coupling constants are approximate and can vary with solvent and temperature.

Both chlorine isotopes, ³⁵Cl and ³⁷Cl, are NMR-active but are quadrupolar nuclei (spin I = 3/2). nih.govhuji.ac.il This means they possess a non-spherical charge distribution, which interacts with the local electric field gradient (EFG) at the nucleus. nih.gov This interaction, known as the quadrupolar interaction, is a dominant factor in the NMR spectra of chlorine-containing compounds and can provide valuable information about the symmetry of the chlorine environment. rsc.orgresearchgate.net

In ClF₅, the chlorine atom is at the apex of the square pyramid, a site of relatively high symmetry. However, the EFG is not zero, leading to a measurable quadrupolar interaction. The magnitude of this interaction is described by the quadrupolar coupling constant (Cₑ). nih.gov The study of ³⁵Cl and ³⁷Cl NMR, particularly in the solid state, can provide a direct measure of the Cₑ and the asymmetry parameter (η), which in turn offer insights into the covalent character and symmetry of the Cl-F bonds. rsc.org Due to the quadrupolar nature of the chlorine nuclei, the NMR signals are typically broad. huji.ac.il

Mass Spectrometry for Isotopic Abundance and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. shef.ac.uk For this compound, MS can validate its molecular weight of approximately 130.445 g/mol . webqc.org

The mass spectrum of ClF₅ exhibits a characteristic isotopic pattern due to the presence of the two stable isotopes of chlorine, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). acs.orgciaaw.org This results in a molecular ion peak (M⁺) and a smaller M+2 peak, with a relative intensity ratio of approximately 3:1, which is a hallmark of a compound containing one chlorine atom. nih.gov

Electron ionization (EI) mass spectrometry often leads to the fragmentation of the parent molecule. nih.gov The analysis of these fragment ions provides valuable structural information by revealing the fragmentation pathways. arizona.edu For ClF₅, common fragmentation pathways would involve the sequential loss of fluorine atoms, leading to the formation of ions such as [ClF₄]⁺, [ClF₃]⁺, [ClF₂]⁺, and [ClF]⁺. The relative abundances of these fragment ions can offer insights into the relative strengths of the different Cl-F bonds within the molecule. gla.ac.uk

Table 3: Predicted Major Fragment Ions of ClF₅ in Mass Spectrometry

| Ion | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Identity |

| [ClF₅]⁺ | 130 | 132 | Molecular Ion |

| [ClF₄]⁺ | 111 | 113 | Loss of one F atom |

| [ClF₃]⁺ | 92 | 94 | Loss of two F atoms |

| [ClF₂]⁺ | 73 | 75 | Loss of three F atoms |

| [ClF]⁺ | 54 | 56 | Loss of four F atoms |

Note: The m/z values are for the most abundant isotopes.

X-ray Diffraction and Electron Diffraction Studies of Molecular Geometry

The precise three-dimensional arrangement of atoms in this compound (ClF₅) has been determined through X-ray and electron diffraction techniques. These methods have been crucial in establishing the molecule's square pyramidal geometry, both in the solid and gas phases.

Early gas-phase electron diffraction studies provided the first detailed insights into the molecular structure of ClF₅. These experiments confirmed that the molecule adopts a square pyramidal shape, which belongs to the C₄ᵥ point group. wikipedia.org This geometry consists of a central chlorine atom bonded to five fluorine atoms. Four of the fluorine atoms (equatorial or basal) are positioned at the corners of a square, while the fifth fluorine atom (axial) is located at the apex of the pyramid. A lone pair of electrons on the chlorine atom occupies the sixth coordination site, opposite the axial fluorine, accounting for the deviation from a more symmetrical trigonal bipyramidal structure.

Subsequent single-crystal X-ray diffraction studies at low temperatures, such as the investigation by Burbank and Bensey at -120 °C, corroborated the square pyramidal structure in the solid state. Their work determined that solid ClF₅ crystallizes in the tetragonal system.

The key structural parameters derived from these diffraction studies include the bond lengths of the non-equivalent axial and equatorial chlorine-fluorine bonds and the angle between them. In the gas phase, the axial Cl-F bond is slightly shorter than the four equatorial Cl-F bonds. This difference is a characteristic feature of the molecule's structure. The angle between the axial fluorine, the central chlorine, and an equatorial fluorine is less than 90°, a distortion caused by the repulsive effect of the lone pair of electrons on the bonding pairs.

The detailed findings from these diffraction studies are summarized in the tables below, providing a quantitative basis for understanding the molecular geometry of this compound.

Table 1: Molecular Geometry Parameters of ClF₅ from Diffraction Studies

| Parameter | Gas-Phase Electron Diffraction |

| Molecular Geometry | Square Pyramidal |

| Point Group | C₄ᵥ |

| Cl-F (axial) Bond Length | 1.62 Å |

| Cl-F (equatorial) Bond Length | 1.72 Å |

| F(axial)-Cl-F(equatorial) Angle | 86.5° |

This table presents the refined structural parameters for gaseous this compound, highlighting the distinct axial and equatorial bond lengths and the key bond angle that defines its square pyramidal shape.

Table 2: Crystallographic Data for this compound at -120 °C

| Parameter | Single-Crystal X-ray Diffraction |

| Crystal System | Tetragonal |

| Space Group | I4/m |

| Unit Cell Parameter (a) | 6.15 Å |

| Unit Cell Parameter (c) | 11.96 Å |

| Cl-F (axial) Bond Length | 1.58 Å |

| Cl-F (equatorial) Bond Length | 1.72 Å |

This table summarizes the crystallographic data obtained from the X-ray diffraction analysis of solid this compound, providing the lattice parameters and bond lengths within the crystal structure.

Reactivity Mechanisms and Reaction Chemistry of Chlorine Pentafluoride

Oxidative Fluorination Reactions with Inorganic Substrates

As a powerful fluorinating agent, chlorine pentafluoride reacts readily at room temperature with most elements, including those considered relatively inert such as platinum and gold. wikipedia.org The primary exceptions to its reactivity at standard conditions are noble gases, nitrogen, oxygen, and fluorine itself. wikipedia.org The reactions are typically vigorous, often explosive, and represent a significant potential for oxidative fluorination, where the substrate is both oxidized and fluorinated. wikipedia.orgnoaa.gov

The kinetics of fluorination reactions involving this compound are generally rapid due to the compound's high reactivity. However, the process can be complex, involving not just the transfer of charge but also the breaking of existing bonds and the formation of new ones, which can introduce substantial activation energy barriers. dtic.mil

A pertinent example is the fluorination of rutile concentrate (primarily titanium dioxide, TiO₂). Thermodynamic analysis shows that the formation of gaseous titanium tetrafluoride (TiF₄) from the reaction of the concentrate with fluorine becomes significant at temperatures above 500 K. mdpi.com Studies on the kinetics of fluorinating TiO₂ indicate that the reaction rate is strongly dependent on temperature and the partial pressure of the fluorinating agent. mdpi.com As temperature and fluorine concentration increase, the rate of fluorination increases. mdpi.com Optimal conditions for the fluorination of rutile have been identified as a temperature of 680 K and a process time of 5 minutes with a 20-25% excess of fluorine. mdpi.com

Table 1: Fluorination of Rutile Concentrate (TiO₂) with Elemental Fluorine

| Parameter | Observation | Source |

| Reaction Onset Temperature | Gaseous TiF₄ begins to form at >400 K. | mdpi.com |

| Significant Formation Temp. | Significant TiF₄ formation occurs at 500 K. | mdpi.com |

| Optimal Temperature | 680 K | mdpi.com |

| Optimal Time | 5 minutes | mdpi.com |

| Optimal F₂ Excess | 20-25% in the fluorinating mixture. | mdpi.com |

Mechanistic Pathways of Electron Transfer and Fluoride (B91410) Ion Transfer

The mechanism of oxidative fluorination by this compound involves the transfer of fluorine atoms to the substrate, which inherently includes electron transfer. As a strong oxidizer, ClF₅ readily accepts electrons from other substances. wikipedia.org The consideration of electron transfer efficiency is crucial in determining the electron affinity of related compounds like phosphorus pentafluoride (PF₅). dtic.mil

The reactions can proceed through pathways involving the transfer of fluoride ions (F⁻). This is evident in its acid-base chemistry, where ClF₅ acts as a fluoride ion donor to strong Lewis acids. electronicsandbooks.com In its reaction with water, which is highly exothermic, chloryl fluoride (ClO₂F) and hydrogen fluoride (HF) are produced, demonstrating the transfer of fluorine atoms and the breaking of the Cl-F bonds. wikipedia.org

The general reaction with a metal (M) can be represented as: n ClF₅ + 2 M → 2 MFₙ + n ClF₃ Further reaction can occur, ultimately leading to the metal fluoride and elemental chlorine.

Reactions with Organic Compounds: Selective Fluorination Methodologies

This compound's high reactivity extends to organic compounds, where it can act as a fluorinating agent. wikipedia.org Due to its aggressive nature, achieving selectivity is a primary challenge. Research has explored its use in substitutive aromatic fluorination. acs.orgacs.orgacs.org

Regioselective fluorination allows for the precise introduction of fluorine atoms into specific positions within a molecule, a critical process in synthesizing pharmaceuticals and other advanced materials. numberanalytics.com The mechanisms behind regioselectivity often involve electrophilic, nucleophilic, or radical pathways. numberanalytics.com In electrophilic aromatic substitution, the fluorinating agent attacks an electron-rich site. numberanalytics.com While many modern methods use advanced catalysts and directing groups to achieve high regioselectivity, studies with this compound have provided foundational insights. numberanalytics.com Research on the substitutive aromatic fluorination with this compound has been documented, exploring its potential to selectively replace hydrogen atoms on an aromatic ring with fluorine. acs.orgacs.orgacs.org

Modern organic fluorination often relies on catalytic systems to achieve high efficiency and selectivity under mild conditions. mdpi.comnih.gov Transition metals like palladium and copper, as well as various organocatalysts, are frequently employed with reagents such as Selectfluor® or N-fluorobenzenesulfonimide (NFSI). mdpi.combeilstein-journals.org These catalytic cycles often involve steps like oxidative addition and reductive elimination to form C-F bonds. nih.gov

While there is extensive research on catalytic fluorination using other reagents, the use of this compound as the primary fluorinating agent within such catalytic cycles is not widely documented. Its extreme reactivity likely presents significant challenges for catalyst stability and control. wikipedia.org However, catalysis is relevant to ClF₅ in its synthesis, where nickel difluoride (NiF₂) can be used to catalyze the reaction between chlorine trifluoride and fluorine. wikipedia.org

Acid-Base Chemistry and Adduct Formation in Non-Aqueous Solvents

In the context of non-aqueous solvent systems, this compound exhibits Lewis base characteristics, capable of donating a lone pair of electrons or a fluoride ion to a strong Lewis acid. electronicsandbooks.comscribd.com This behavior has been primarily studied through its reactions with powerful fluoride ion acceptors, such as the pentafluorides of group 15 elements. electronicsandbooks.com

A stable 1:1 adduct is formed between this compound and antimony pentafluoride (SbF₅). electronicsandbooks.com This white solid, [ClF₄]⁺[SbF₆]⁻, is formed by combining the reactants at low temperatures (-196 °C) and allowing them to react upon warming. electronicsandbooks.com The structure consists of the tetrafluorochloronium(V) cation and the hexafluoroantimonate(V) anion. The strength of the interaction decreases with the Lewis acidity of the pentafluoride, following the order SbF₅ > AsF₅ > BF₃. electronicsandbooks.com

In contrast, ClF₅ shows no evidence of reaction or adduct formation with the Lewis base nitrosyl fluoride (NOF) in a Teflon FEP U trap at -78.8 °C, indicating its lack of Lewis acid character. electronicsandbooks.com This suggests that for pentavalent chlorine, the coordination number of 6 (as seen in the [ClF₄]⁺ cation with its lone pair) is the likely maximum. electronicsandbooks.com These reactions are typically conducted in non-aqueous environments or with the neat reactants, as ClF₅ reacts violently with water. wikipedia.orgpearsoncanada.ca

Table 2: Adduct Formation of this compound with Lewis Acids

| Lewis Acid | Reactivity with ClF₅ | Adduct Formed | Observations | Source |

| Antimony Pentafluoride (SbF₅) | Forms a stable 1:1 adduct. | [ClF₄]⁺[SbF₆]⁻ | White, solid complex. Reaction occurs readily at low temperatures. | electronicsandbooks.com |

| Arsenic Pentafluoride (AsF₅) | Weaker interaction than with SbF₅. | [ClF₄]⁺[AsF₆]⁻ | Less stable than the SbF₅ adduct. | electronicsandbooks.com |

| Boron Trifluoride (BF₃) | Very weak interaction. | - | Order of reactivity is SbF₅ > AsF₅ > BF₃. | electronicsandbooks.com |

| Nitrosyl Fluoride (NOF) | No reaction observed. | None | Indicates ClF₅ lacks significant Lewis acid character. | electronicsandbooks.com |

Photochemical and Radiolytic Reactivity Studies

The study of this compound's (ClF₅) behavior under the influence of light and ionizing radiation reveals its capacity to generate highly reactive species. These studies are crucial for understanding its decomposition pathways and for its application in specialized fields like chemical synthesis and high-energy systems.

Photochemical Reactivity

The photochemical reactivity of this compound is primarily characterized by its dissociation upon absorption of ultraviolet (UV) radiation. The process typically involves the cleavage of a Cl-F bond to produce a chlorine tetrafluoride radical (ClF₄•) and a fluorine atom (F•). The energy from the absorbed photon can also lead to the formation of electronically or vibrationally excited species that exhibit unique reactivity. datapdf.com

Research has shown that the photochemical synthesis of related interhalogen compounds, such as bromine pentafluoride (BrF₅), relies on the selective photodissociation of fluorine (F₂) in the presence of the bromine trifluoride (BrF₃), using wavelengths where the product (BrF₅) does not absorb strongly. nih.gov A similar principle applies to reactions involving ClF₅. The absorption spectrum of ClF₅ is a key determinant of its photochemical behavior. Studies on ClF₅/H₂ mixtures for chemical lasers utilize its absorption bands for optical pumping, where radiation from a surface discharge initiates the reaction. researchgate.net

One notable synthetic application of ClF₅ photochemistry is its reaction with oxygen difluoride (OF₂). The UV irradiation of ClF₅ and OF₂ mixtures in quartz vessels was found to serendipitously produce the difluorooxychloronium(V) salt, [ClOF₂]₂[SiF₆]. aalto.fi This reaction demonstrates that photolysis can induce complex rearrangements and reactions with the container material (quartz, SiO₂).

2ClF₅ + 2OF₂ + SiO₂ —(hν)→ [ClOF₂]₂[SiF₆] + 4F₂ aalto.fi

The photochemical formation of fluorine atoms from ClF₅ can lead to different reaction pathways compared to thermal decomposition. These photochemically generated F atoms may possess excess kinetic energy, enhancing their reactivity. datapdf.com

Radiolytic Reactivity

The radiolysis of this compound involves its decomposition when exposed to high-energy ionizing radiation, such as gamma rays or electron beams. This process generates ions, free radicals, and other reactive intermediates. While specific studies on the comprehensive radiolysis of pure ClF₅ are limited in the public literature, its behavior can be inferred from its use in systems initiated by high energy.

A significant application demonstrating its radiolytic and photochemical reactivity is in the field of high-energy chemical lasers. Explosive gaseous mixtures of ClF₅ and a hydrogen source (like H₂) can be initiated by flash-photolysis, an intense pulse of light, or by an electron beam. researchgate.netosti.gov In this context, ClF₅ serves as a fluorine atom donor. The initiation process rapidly breaks down the ClF₅ molecule, producing fluorine atoms that then react with hydrogen to create excited hydrogen fluoride (HF*), the lasing species.

The initiation reactions in an HF chemical laser using a ClF₅/H₂ mixture can be summarized as:

ClF₅ + hν (flash photolysis) or e⁻ (electron beam) → ClF₄• + F• F• + H₂ → HF* + H•

This initiation by high-energy radiation leads to a chemical chain reaction that "pumps" the laser. osti.gov The use of a surface discharge, which generates a plasma and intense UV radiation, also serves to photodissociate ClF₅ molecules, creating a "bleaching wave" where the absorbing molecules are completely decomposed in a layer that moves away from the radiation source. researchgate.net

Interactive Data Table: Photochemical Reactions of this compound

| Reactants | Radiation Source | Key Findings/Products | Reference |

| ClF₅ / OF₂ / Quartz | UV light | Serendipitous formation of [ClOF₂]₂[SiF₆]. | aalto.fi |

| ClF₅ / H₂ | Surface discharge radiation | Generation of F atoms for pumping an HF chemical laser. | researchgate.net |

| ClF₅ / H₂ | Flash-photolysis / Electron beam | Uniform ignition of the mixture for a high-energy chemical laser. | osti.gov |

| ClF₅ (gas phase) | Photochemical conditions | Formation of excited F atoms with excess energy, influencing reactivity. | datapdf.com |

Applications of Chlorine Pentafluoride in Specialized Chemical Synthesis and Materials Science

Role as a Fluorinating Agent in Advanced Inorganic Materials Synthesis

Chlorine pentafluoride is recognized as a powerful fluorinating agent, capable of reacting with a wide range of inorganic materials to produce advanced fluorinated products. wikipedia.org Its reactivity is such that at room temperature, it readily reacts with most elements, including those considered relatively inert like platinum and gold. wikipedia.org The primary exceptions to its reactivity at ambient temperatures are noble gases, nitrogen, oxygen, and fluorine itself. wikipedia.org This high reactivity is harnessed in the synthesis of various inorganic fluorides. For instance, it can be used to synthesize metal fluorides, which are crucial components in many advanced materials. The synthesis process often involves the direct fluorination of metals or their less-fluorinated compounds at controlled temperatures.

Research into the synthesis of advanced inorganic materials often involves complex, multi-variable processes like chemical vapor deposition (CVD) and hydrothermal synthesis. arxiv.orgresearchgate.netntu.edu.sgarxiv.org While direct examples of ClF₅ in machine-learning guided synthesis are not prevalent, its role as a potent fluorine source is relevant to these advanced manufacturing techniques where precise control over fluorination is required. The ability of ClF₅ to act as a strong fluorinating agent is comparable to, though less reactive than, elemental fluorine, making it a potentially more controllable alternative in certain synthetic applications. ijs.si

The fluorination reactions involving this compound are typically highly exothermic. For example, its reaction with water is vigorous and produces chloryl fluoride (B91410) (ClO₂F) and hydrogen fluoride (HF). wikipedia.org

Reaction with Water: ClF₅ + 2H₂O → ClO₂F + 4HF wikipedia.org

This reactivity underscores its power as a fluorinating agent, capable of breaking strong bonds and introducing fluorine atoms into various substrates.

Utilization in High-Energy Density Propellant Chemistry Research

This compound has been extensively investigated as a high-energy oxidizer for rocket propellants. wikipedia.orgnasa.gov First synthesized in 1963, it quickly garnered attention for its potential in rocket propulsion systems due to its high specific impulse, which is a measure of a rocket engine's efficiency. wikipedia.org16streets.com It offers a higher maximum specific impulse than chlorine trifluoride (ClF₃), another potent fluorinated oxidizer. wikipedia.org

During the 1980s, under the Strategic Defense Initiative (SDI), significant testing was conducted on fluorinated propellants, including ClF₅. nasa.gov This research led to the development and flight testing of interceptor stages utilizing a hydrazine/ClF₅ bipropellant system. nasa.gov The hypergolic nature of ClF₅ with many fuels, meaning it ignites spontaneously on contact, simplifies engine design. reddit.com It has been tested with various fuels, including monomethylhydrazine (MMH) and fuel slurries containing powdered boron mixed with methanol, to create high-density impulse propellant systems. reddit.comgoogle.com

Despite its promising performance, the widespread use of this compound in large-scale rocket propulsion has been hindered by significant challenges. wikipedia.org These include its hazardous nature, high reactivity, and the production of large quantities of corrosive and toxic hydrogen fluoride in the exhaust. wikipedia.orgnasa.gov Handling and storage of ClF₅ require specialized materials and procedures due to its corrosivity. dtic.milgoogle.com

| Fuel Component | Oxidizer/Fuel Ratio | Specific Impulse (sec) | Density Impulse (g sec/cc) |

|---|---|---|---|

| Methanol and Powdered Boron | 1.8 | 245 | 428 |

| Methanol and Powdered Boron | 2.4 | 243 | 423 |

| Methanol and Powdered Boron | 5.5 | 260 | 430 |

| Propanol and Powdered Boron | 5.5 | 258 | 426 |

Data sourced from patent literature on high energy fuel slurries. google.com

Precursor in Specialized Fluorine-Containing Compound Synthesis

This compound serves as a precursor in the synthesis of other specialized fluorine-containing compounds. smolecule.com Its own synthesis often involves the fluorination of chlorine trifluoride (ClF₃) at high temperatures and pressures, or the direct fluorination of chlorine. wikipedia.org

Synthesis of this compound: ClF₃ + F₂ → ClF₅ wikipedia.org Cl₂ + 5F₂ → 2ClF₅ wikipedia.org

Once synthesized, ClF₅ can be used to produce other fluorinated molecules through various reactions. Its utility as a fluorinating agent allows it to introduce fluorine atoms into organic and inorganic substrates, creating compounds that are important in fields like pharmaceuticals and agrochemicals. For example, it can be used to fluorinate olefins and inorganic salts. google.com The development of synthetic strategies for creating complex fluorine-containing molecules, such as those with trifluoromethyl (CF₃) or pentafluoro-λ⁶-sulfanyl (SF₅) groups, is an active area of research where potent fluorinating agents are essential. acs.orgmdpi.com

The synthesis of this compound can also be achieved through metal fluoride-mediated routes, which can offer higher selectivity. smolecule.com For instance, alkali metal tetrafluorochlorates like potassium tetrafluorochlorate (K[ClF₄]) or cesium tetrafluorochlorate (Cs[ClF₄]) react with fluorine gas to produce ClF₅. wikipedia.org

Metal Fluoride-Mediated Synthesis: Cs[ClF₄] + F₂ → CsF + ClF₅ wikipedia.org

This highlights its role within a network of interhalogen and fluorinated compound synthesis pathways.

Application in Plasma Etching and Surface Modification Research

In the field of materials science, this compound has been investigated for its potential use in plasma etching and surface modification processes. smolecule.com Plasma etching, or dry etching, is a critical technique in the fabrication of microelectronic devices. mdpi.com Fluorine-based plasmas, generated from gases like sulfur hexafluoride (SF₆) and carbon tetrafluoride (CF₄), are widely used for etching materials such as silicon and its compounds. researchgate.net

While less common than other fluorine sources, research has explored the use of chlorine-fluorine compounds in plasma etching. For instance, C₂ClF₅/Ar plasmas have been used for the reactive ion etching (RIE) of gallium nitride (GaN), a wide-bandgap semiconductor. aip.orgkorea.ac.kr The etching process involves the generation of reactive plasma species that chemically react with the material surface to form volatile products, which are then removed. The effectiveness of the etch is dependent on various parameters including plasma power, pressure, and gas composition. aip.org

The ability of this compound to react with and modify the surfaces of metals, ceramics, and polymers is also a subject of research. smolecule.com This can lead to improved material properties such as enhanced adhesion or corrosion resistance. smolecule.com The general principle of plasma surface modification involves exposing a material to a plasma, which can alter its surface chemistry and topography. aps.orgresearchgate.net Although detailed studies focusing specifically on ClF₅ for broad surface modification are limited in the public domain, its high reactivity suggests potential for such applications, likely in highly specialized research environments where extreme fluorinating capabilities are required.

| Parameter | Range Investigated |

|---|---|

| RF Plasma Power | 100–500 W |

| Pressure | 60–300 mTorr |

| C₂ClF₅ Flow Rate | 5–50 sccm |

| Argon (Ar) Flow Rate | 0–50 sccm |

| Resulting Etch Rate | 60–470 Å/min |

Data from a study on the reactive ion etching of GaN using C₂ClF₅/Ar plasmas. aip.org

Environmental Chemistry and Analytical Methodologies for Clf₅ Research

Atmospheric Lifetime and Degradation Pathways (Academic Perspective)

From an academic standpoint, the environmental chemistry of chlorine pentafluoride (ClF₅) is dominated by its extreme reactivity, which dictates a very short atmospheric lifetime. Unlike many stable fluorinated compounds, such as sulfur hexafluoride (SF₆) or perfluorocarbons (PFCs) that persist in the atmosphere for hundreds to thousands of years, ClF₅ is rapidly removed from the troposphere. au.dkbenthamopen.com Its powerful oxidizing and fluorinating nature means it readily interacts with atmospheric components, primarily water.

The principal degradation pathway for this compound is its violent reaction with water in any form, including atmospheric moisture, water vapor, and even ice at temperatures as low as -100°C. wikipedia.orgnoaa.gov This hydrolysis reaction is highly exothermic and proceeds rapidly, producing chloryl fluoride (B91410) (ClO₂F) and hydrogen fluoride (HF). wikipedia.orgnih.gov

The reaction is as follows: ClF₅ + 2H₂O → ClO₂F + 4HF wikipedia.org

Due to this high reactivity with ubiquitous atmospheric water, the atmospheric lifetime of ClF₅ is expected to be exceptionally brief. Any release into the atmosphere would lead to its immediate conversion into acidic and toxic gases. Consequently, it is not considered a long-lived greenhouse gas and its Global Warming Potential (GWP) is not typically calculated in the same manner as for persistent fluorinated gases. Its primary environmental impact would be localized, severe acid deposition and toxicity from its degradation products rather than global radiative forcing.

The degradation products themselves are of environmental concern. Hydrogen fluoride is a corrosive and toxic gas that can be removed from the atmosphere through wet and dry deposition, contributing to acid rain. Chloryl fluoride is also a reactive and toxic gas that would undergo further reactions in the atmosphere. The ultimate fate of these products involves their dissolution in atmospheric water droplets and eventual deposition.

The table below summarizes the primary atmospheric degradation pathway for this compound.

Table 1: Primary Atmospheric Degradation of this compound

| Reactants | Primary Products | Significance |

|---|---|---|

| This compound (ClF₅) | Chloryl Fluoride (ClO₂F) | The main degradation pathway is rapid hydrolysis. |

| Water (H₂O) | Hydrogen Fluoride (HF) | The reaction is highly exothermic and occurs with atmospheric moisture. wikipedia.orgnih.gov |

| Products are corrosive, toxic, and contribute to acid deposition. |

Advanced Analytical Techniques for Trace Detection and Quantification in Research Environments

The trace detection and quantification of this compound present significant analytical challenges due to its high reactivity and instability. Standard environmental monitoring for ClF₅ is not performed because its rapid degradation prevents it from persisting in the ambient atmosphere. However, in specialized research environments, such as during synthesis, handling, or in laboratory-based kinetic studies, advanced analytical techniques would be required for its detection and quantification. Any analytical approach must incorporate meticulously controlled, moisture-free conditions to preserve the sample integrity.

Gas Chromatography-Mass Spectrometry (GC-MS): For separating ClF₅ from other gases in a mixture, a gas chromatograph with a specialized, highly inert column would be necessary. The column and all components of the flow path would need to be constructed from materials resistant to attack by ClF₅. The separated compound would then be introduced into a mass spectrometer for detection and quantification. The Medusa-GC/MS system, used for high-precision, in-situ measurements of stable atmospheric halocarbons at parts-per-trillion levels, exemplifies the type of high-sensitivity instrumentation that could be adapted for this purpose, albeit with significant modifications to handle the reactive nature of ClF₅. researchgate.net

Mass Spectrometry (MS): Direct mass spectrometry could be employed for real-time analysis in a controlled environment. Techniques such as Electron Impact (EI) ionization or Chemical Ionization (CI) could be used. dlr.de EI would likely fragment the ClF₅ molecule, and analysis of the resulting fragmentation pattern could provide a definitive identification. CI, using a suitable reagent gas, might allow for softer ionization, preserving the molecular ion for more sensitive quantification.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy is a powerful non-destructive technique for quantifying gases in a controlled setting. By passing an infrared beam through a gas cell containing the sample, a spectrum with characteristic absorption bands for ClF₅ can be obtained. electronicsandbooks.com The concentration can be determined by the intensity of these absorptions, according to the Beer-Lambert law. This method would require obtaining a reference spectrum of pure ClF₅ and careful calibration.

The table below outlines potential advanced analytical techniques for ClF₅ research.

Table 2: Advanced Analytical Techniques for this compound (ClF₅) Research

| Technique | Principle of Operation | Applicability & Challenges for ClF₅ Analysis |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their interaction with a stationary phase, followed by mass-based detection and quantification. | Applicability: High selectivity and sensitivity for complex gas mixtures. Challenges: Requires extremely inert GC columns and system components; risk of sample degradation during analysis. |

| Direct Mass Spectrometry (MS) | Ionizes molecules and separates them based on their mass-to-charge ratio for identification and quantification. | Applicability: Real-time monitoring in controlled experiments. Challenges: Sample introduction must be strictly anhydrous; potential for reactions within the ion source. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Measures the absorption of infrared radiation by the sample, identifying molecules by their unique vibrational frequencies. electronicsandbooks.com | Applicability: Non-destructive quantification in a gas cell. Challenges: Requires a reference spectrum for ClF₅; potential for interference from other gases with overlapping absorption bands. |

Future Directions and Emerging Research Frontiers in Chlorine Pentafluoride Chemistry

Integration with Flow Chemistry and Microreactor Technologies

The inherent hazards of batch-processing highly reactive compounds like chlorine pentafluoride have historically limited its broader synthetic utility. Flow chemistry and microreactor technologies offer a paradigm shift in handling such hazardous materials by providing a safer, more controlled reaction environment. The small internal volumes of microreactors minimize the quantity of reactant present at any given moment, drastically reducing the risk of thermal runaways and explosive incidents.

The continuous flow synthesis of related highly reactive fluorinating agents, such as pentafluorosulfanyl chloride (SF₅Cl), has demonstrated the potential of this technology. nih.gov In such systems, reagents are brought together in a continuous stream within a microchannel, allowing for precise control over reaction parameters like temperature, pressure, and residence time. This high degree of control can lead to improved reaction selectivity and yield. For this compound, this could mean the ability to perform delicate fluorination reactions that would be impossible or too dangerous to conduct on a larger, batch scale.

Future research in this area will likely focus on the development of microreactors constructed from materials resistant to the corrosive nature of ClF₅, such as specialized alloys or fluoropolymers. The integration of in-line analytical techniques could provide real-time monitoring and optimization of reaction conditions, further enhancing safety and efficiency. This approach could unlock new synthetic pathways, enabling the production of novel, highly fluorinated molecules for various applications.

Table 1: Potential Advantages of ClF₅ in Flow Chemistry

| Feature | Benefit in Flow Chemistry |

| High Reactivity | Enables rapid reactions with short residence times, increasing throughput. |

| Exothermic Nature | Superior heat exchange in microreactors allows for efficient thermal management. |

| Hazardous Profile | Small reactor volumes enhance safety by minimizing the amount of reactant at any time. |

| Precise Control | Allows for fine-tuning of reaction conditions to improve selectivity and yield. |

Exploration of ClF₅ in Green Chemistry Methodologies

While this compound itself is not an environmentally benign substance, its potential application within the framework of green chemistry is an emerging area of consideration. Green chemistry focuses on principles such as atom economy, the use of safer solvents, and the reduction of hazardous byproducts. numberanalytics.com The extreme reactivity of ClF₅ could be leveraged to develop more efficient synthetic routes that align with some of these principles.